CINNAMYL ALCOHOL, alpha,alpha-DIPHENYL-
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Overview
Description
Cinnamyl alcohol, alpha,alpha-diphenyl- is an organic compound that is found in esterified form in storax, Balsam of Peru, and cinnamon leaves. It forms a white crystalline solid when pure or a yellow oil when slightly impure. This compound is known for its distinctive odor described as “sweet, balsam, hyacinth, spicy, green, powdery, cinnamic” and is used in perfumery and as a deodorant .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cinnamyl alcohol, alpha,alpha-diphenyl- can be synthesized through the selective hydrogenation of cinnamaldehyde. One efficient method involves using a TiO2-supported CoRe bimetallic catalyst with formic acid as a hydrogen donor. This method achieves high selectivity and conversion rates under mild conditions of 140°C for 4 hours . Another approach involves the enzymatic reduction of cinnamaldehyde using NADH-dependent alcohol dehydrogenase from Bacillus stearothermophilus .
Industrial Production Methods
Industrial production of cinnamyl alcohol typically involves the chemical synthesis starting from cinnamaldehyde. The process can be optimized using a biphasic system to overcome product inhibition and achieve high yields. For instance, a dibutyl phthalate/water biphasic system can be used to convert cinnamic acid into cinnamyl alcohol with a yield of 88.2% .
Chemical Reactions Analysis
Types of Reactions
Cinnamyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to cinnamaldehyde.
Reduction: It can be reduced to 3-phenylpropanol.
Substitution: It can undergo substitution reactions to form esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are used.
Substitution: Acid chlorides and alcohols are used in esterification reactions.
Major Products
Oxidation: Cinnamaldehyde
Reduction: 3-Phenylpropanol
Substitution: Various esters and ethers
Scientific Research Applications
Cinnamyl alcohol, alpha,alpha-diphenyl-, has several scientific research applications:
Chemistry: Used as a starting material in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Industry: Used in the production of fragrances, flavors, and pharmaceuticals.
Mechanism of Action
The mechanism of action of cinnamyl alcohol involves its interaction with cellular components. It is metabolized to cinnamaldehyde, which can exert various biological effects. For instance, cinnamyl alcohol has been shown to reduce the production of reactive nitrogen species, potentially presenting antioxidant activity . It is also absorbed through the skin and gut, metabolized primarily in the liver, and excreted in the urine and feces .
Comparison with Similar Compounds
Similar Compounds
- Cinnamic acid
- Cinnamaldehyde
- Cinnamic acetate
- 2-Methoxy-cinnamaldehyde
Uniqueness
Cinnamyl alcohol is unique due to its distinctive odor and its use in perfumery and deodorants. It also serves as a versatile intermediate in the synthesis of various organic compounds, making it valuable in both research and industrial applications .
Properties
CAS No. |
4663-36-9 |
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Molecular Formula |
C21H18O |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
(E)-1,1,3-triphenylprop-2-en-1-ol |
InChI |
InChI=1S/C21H18O/c22-21(19-12-6-2-7-13-19,20-14-8-3-9-15-20)17-16-18-10-4-1-5-11-18/h1-17,22H/b17-16+ |
InChI Key |
YLIUMDDAXJLBRG-WUKNDPDISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
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